molecular formula C23H28N2O3 B11219242 7'-Ethoxy-4-methyl-2'-(5-methylfuran-2-yl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

7'-Ethoxy-4-methyl-2'-(5-methylfuran-2-yl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No.: B11219242
M. Wt: 380.5 g/mol
InChI Key: CDBWHRHUKVGZHT-UHFFFAOYSA-N
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Description

7’-Ethoxy-4-methyl-2’-(5-methyl-2-furyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-ethoxy-4-methyl-2’-(5-methyl-2-furyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves multi-step organic reactions. The starting materials often include substituted cyclohexane derivatives and pyrazolo[1,5-c][1,3]benzoxazine intermediates. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

7’-Ethoxy-4-methyl-2’-(5-methyl-2-furyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

7’-Ethoxy-4-methyl-2’-(5-methyl-2-furyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7’-ethoxy-4-methyl-2’-(5-methyl-2-furyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves its interaction with molecular targets and pathways within biological systems. This could include binding to specific enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7’-ethoxy-4-methyl-2’-(5-methyl-2-furyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] include other spiro compounds and pyrazolo[1,5-c][1,3]benzoxazine derivatives. These compounds share structural similarities but may differ in their functional groups or substituents.

Uniqueness

The uniqueness of 7’-ethoxy-4-methyl-2’-(5-methyl-2-furyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] lies in its specific combination of functional groups and spiro structure, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H28N2O3

Molecular Weight

380.5 g/mol

IUPAC Name

7-ethoxy-4'-methyl-2-(5-methylfuran-2-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C23H28N2O3/c1-4-26-21-7-5-6-17-19-14-18(20-9-8-16(3)27-20)24-25(19)23(28-22(17)21)12-10-15(2)11-13-23/h5-9,15,19H,4,10-14H2,1-3H3

InChI Key

CDBWHRHUKVGZHT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CCC(CC3)C)N4C2CC(=N4)C5=CC=C(O5)C

Origin of Product

United States

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